
3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea
Vue d'ensemble
Description
3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, also known as APPMU, is an organic compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal ions. It has also been used in the study of biological systems, as a reagent for the determination of trace metals, and as a fluorescent probe for imaging.
Applications De Recherche Scientifique
Hydrogen Bonding and Complex Formation
Studies have shown that urea derivatives, including those related to 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, participate in complex formation through hydrogen bonding. For instance, research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the importance of hydrogen bonding in complex formation and the electronic effects on these associations (Ośmiałowski et al., 2013).
Conformational Studies and Synthesis
Corbin et al. (2001) discussed the conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes, demonstrating the structural versatility and potential for self-assembly of these compounds (Corbin et al., 2001). Additionally, Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor, showcasing the synthetic applications of urea derivatives in medicinal chemistry (Chen et al., 2010).
Anion Binding and Sensing
Jordan et al. (2010) investigated the binding of carboxylic acids by fluorescent pyridyl ureas, revealing their potential as sensors for organic acids through changes in fluorescence upon binding (Jordan et al., 2010). Similarly, Marivel et al. (2011) studied the binding of polyatomic anions with protonated ureido-pyridyl ligands, demonstrating the ligands' ability to interact with various anions, which could be leveraged for sensing applications (Marivel et al., 2011).
Cytokinin-like Activity and Rooting Enhancement
Ricci and Bertoletti (2009) discussed the urea derivatives' cytokinin-like activity and their ability to enhance adventitious root formation, indicating their potential application in plant biology and agriculture (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-aminophenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9,14H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZHKNBWCCBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



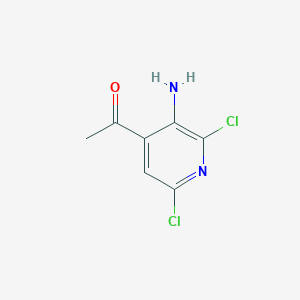
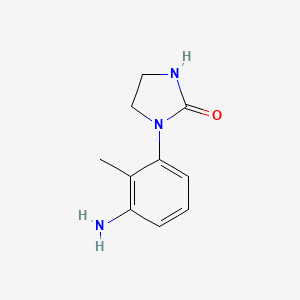
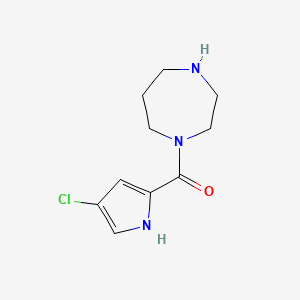
![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)


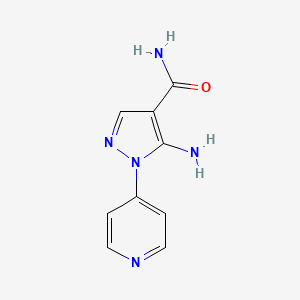
![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)


![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

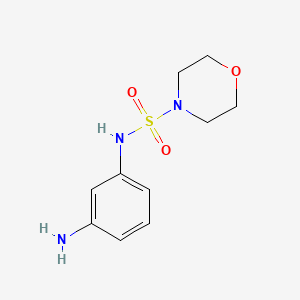
![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)